5-(1-Hydroxyethyl)imidazolidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxyethyl)imidazolidine-2,4-dione typically involves the reaction of 5-(1-hydroxyethyl)hydantoin with aqueous ammonia and calcium hydroxide under specific conditions. The reaction is carried out in an autoclave at a temperature of 160-170°C and a pressure of 1.5-2.0 MPa for about 4 hours . The resulting product is then purified through crystallization and drying under vacuum .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-(1-Hydroxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the imidazolidine ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield imidazolidine-2,4-dione derivatives, while substitution reactions may produce various alkylated imidazolidine compounds .
Scientific Research Applications
5-(1-Hydroxyethyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a building block for more complex molecules . In biology, it is utilized in proteomics research to study protein interactions and functions . Additionally, it is used in the industry for the production of various biochemical products .
Mechanism of Action
The mechanism of action of 5-(1-Hydroxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and altering their function . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: What sets 5-(1-Hydroxyethyl)imidazolidine-2,4-dione apart from similar compounds is its unique hydroxyl group, which imparts distinct chemical properties and reactivity . This makes it particularly useful in specific research applications where other imidazolidine derivatives may not be as effective .
Properties
IUPAC Name |
5-(1-hydroxyethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-2(8)3-4(9)7-5(10)6-3/h2-3,8H,1H3,(H2,6,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOMFXACAPZPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(=O)N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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